molecular formula C37H25N5O2S2 B2818941 N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-14-5

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2818941
CAS No.: 476309-14-5
M. Wt: 635.76
InChI Key: DIYUNITYFLZUMI-UHFFFAOYSA-N
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Description

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-based dicarboxamide derivative functionalized with 4,5-diphenylthiazolyl substituents.

  • Core Structure: A pyridine-2,6-dicarboxamide backbone, enabling coordination to metal ions via the pyridine nitrogen and carboxamide oxygen/nitrogen atoms.
  • Substituents: The 4,5-diphenylthiazolyl groups introduce steric bulk, π-π stacking capability, and electronic modulation due to aromatic and sulfur-containing moieties.
  • Potential Applications: Likely roles in catalysis, sensing, or materials science, inferred from analogs with similar architectures .

Properties

IUPAC Name

2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYUNITYFLZUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4,5-diphenylthiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through coordination with metal ions. The pyridine-2,6-dicarboxamide core and the thiazole groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic and sensing processes .

Comparison with Similar Compounds

Data Tables

Table 2. Substituent Effects on Properties

Substituent Type Electronic Effects Steric Effects Key Interactions
4,5-Diphenylthiazolyl Enhanced π-conjugation High bulk π-π stacking, metal coordination
Dihydrothiazolyl Moderate electron donation Low bulk N/S-metal coordination
Quinazolinonyl Electron-withdrawing (iodo) Moderate bulk Hydrogen bonding
2-tert-Butylphenyl Electron-donating (alkyl) High bulk Steric protection

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide?

The compound is synthesized via multi-step condensation reactions. A typical route involves reacting pyridine-2,6-dicarbonyl chloride with 4,5-diphenylthiazol-2-amine derivatives under anhydrous conditions. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .
  • Temperature control : Reactions are conducted at 0–5°C initially, followed by room-temperature stirring for 12–24 hours.
    Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can competing side reactions during synthesis be minimized to improve yield?

Side reactions (e.g., incomplete amidation or thiazole ring oxidation) are mitigated by:

  • Stoichiometric precision : Use a 10–20% molar excess of 4,5-diphenylthiazol-2-amine to drive the reaction to completion.
  • Oxygen-free environments : Conduct reactions under nitrogen/argon to prevent oxidation of thiazole sulfur atoms.
  • Post-synthetic analysis : Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times dynamically .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N: ~1.33 Å) and dihedral angles between pyridine and thiazole rings .
  • NMR spectroscopy : 1^1H NMR shows distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10–11 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 720.2) .

Advanced: How do intermolecular hydrogen bonds and π-stacking influence the compound’s solid-state properties?

SC-XRD reveals:

  • Hydrogen bonding : Amide N–H···O=C interactions (2.8–3.2 Å) stabilize crystal packing .
  • π-π interactions : Between phenyl groups (3.4–3.6 Å spacing) enhance thermal stability (decomposition >250°C) .
    These interactions are critical for designing coordination polymers with predictable topology .

Basic: What catalytic applications are reported for coordination polymers derived from this compound?

The compound acts as a metalloligand in heterometallic polymers (e.g., Co3+^{3+}–Zn2+^{2+} systems) for:

  • Ring-opening reactions : Epoxides → diols (yield: 85–92%) .
  • Knoevenagel condensation : Benzaldehyde derivatives → α,β-unsaturated products (TON: ~103^3) .

Advanced: How can the Lewis acidity of secondary metals be optimized for catalytic efficiency?

  • Metal selection : Smaller ionic radii (e.g., Zn2+^{2+} vs. Cd2+^{2+}) increase Lewis acidity, enhancing substrate activation .
  • Experimental design : Compare turnover frequencies (TOFs) under identical conditions (solvent, temperature).
  • Kinetic studies : Use pseudo-first-order kinetics to isolate metal-specific effects .

Basic: Does this compound exhibit fluorescence or sensing properties?

Yes, derivatives detect Mg2+^{2+} and Ni2+^{2+} ions via:

  • Fluorescence quenching : Upon metal binding (detection limits: 2.15 × 108^{-8} M for Mg2+^{2+}, 4.80 × 108^{-8} M for Ni2+^{2+}) .
  • Selectivity : Minimal interference from Ag+^+, Fe2+^{2+}, or Cu2+^{2+} due to preferential thiazole-N coordination .

Advanced: What mechanistic insights explain the compound’s ion selectivity?

  • Hard-Soft Acid-Base (HSAB) theory : Thiazole-N (hard donor) preferentially binds Mg2+^{2+}/Ni2+^{2+} (borderline acids) over softer ions like Hg2+^{2+}.
  • Spectroscopic validation : UV-Vis titration shows distinct bathochromic shifts (Δλ = 15–20 nm) upon Mg2+^{2+} binding .

Basic: How is the compound utilized in supramolecular chemistry?

It forms hierarchical assemblies via:

  • Hydrogen-bonded networks : Stabilized by amide and thiazole motifs.
  • Coordination-driven self-assembly : With transition metals (e.g., Zn2+^{2+}) to create porous frameworks for guest encapsulation .

Advanced: How can contradictory catalytic data across studies be reconciled?

Contradictions often arise from:

  • Ligand-to-metal ratios : Excess ligand (≥2:1) may inhibit catalytic sites.
  • Substrate scope : Steric effects in bulky aldehydes reduce accessibility.
  • Mitigation : Standardize reaction conditions (e.g., solvent polarity, pH) and report turnover numbers (TONs) instead of yields .

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